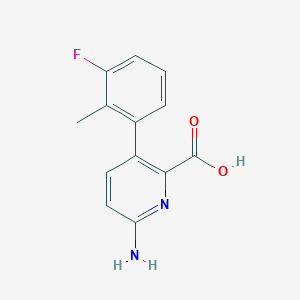
2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95% (2-FP-5H) is a fluorinated pyridine compound that has been widely used in scientific research due to its unique properties. It is a small molecule with a molecular weight of around 242.2 g/mol, and it is soluble in both water and organic solvents. 2-FP-5H is used in a variety of applications, including drug synthesis, liquid chromatography, and mass spectrometry. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-cancer drugs.
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications, including drug synthesis, liquid chromatography, and mass spectrometry. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-cancer drugs. In addition, 2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95% has been used in the synthesis of compounds for use in medical imaging.
Mechanism of Action
2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95% is believed to act as a proton exchange catalyst in the synthesis of pharmaceuticals. It is believed to facilitate the transfer of a proton from an electron-rich substrate to an electron-poor substrate, allowing for the formation of new bonds. This mechanism of action is believed to be responsible for the synthesis of a variety of pharmaceuticals.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to be non-toxic and non-mutagenic in animal studies. In addition, it has been shown to have no significant effect on the activity of enzymes or hormones in the body.
Advantages and Limitations for Lab Experiments
2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is a small molecule, so it can be easily synthesized and manipulated. In addition, it is soluble in both water and organic solvents, making it easy to work with in a variety of laboratory settings. However, 2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95% is also limited in its applications. It is not suitable for use in medical applications due to its potential toxicity and mutagenic effects.
Future Directions
There are a number of potential future directions for the use of 2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95%. It could be used in the synthesis of new pharmaceuticals, such as antifungal agents, antiviral agents, and anti-cancer drugs. In addition, it could be used in the synthesis of compounds for use in medical imaging. It could also be used in the synthesis of compounds for use in drug delivery systems. Finally, it could be used in the synthesis of compounds for use in drug metabolism studies.
Synthesis Methods
2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95% can be synthesized using a variety of methods, including the Friedel-Crafts reaction and the Williamson ether synthesis. In the Friedel-Crafts reaction, a pyridine is reacted with a fluorinated methyl group to form 2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95%. In the Williamson ether synthesis, a pyridine is reacted with a fluorinated alkyl halide to form 2-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine, 95%.
properties
IUPAC Name |
6-(3-fluoro-4-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-9(6-11(8)13)12-5-4-10(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFAJQLTBMJISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692481 |
Source


|
| Record name | 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |
CAS RN |
1261934-55-7 |
Source


|
| Record name | 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














